Phellolactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

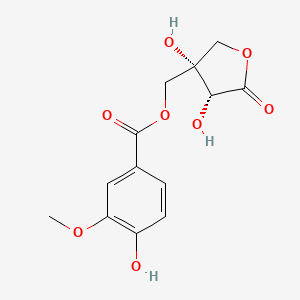

Structure

3D Structure

Properties

IUPAC Name |

[(3R,4R)-3,4-dihydroxy-5-oxooxolan-3-yl]methyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O8/c1-19-9-4-7(2-3-8(9)14)11(16)20-5-13(18)6-21-12(17)10(13)15/h2-4,10,14-15,18H,5-6H2,1H3/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFVRGIAOTYYJE-GXFFZTMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OCC2(COC(=O)C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)OC[C@]2(COC(=O)[C@@H]2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Phellolactone

Phellolactone has been successfully isolated from the bark of Phellodendron chinense Schneid, a deciduous tree native to central and western China. sheffields.commdpi.com It has also been identified in the leaves of a variation of this species, Phellodendron chinense var. glabriusculum. clockss.org Further phytochemical research has led to the isolation of this compound from the fruits of Tetradium ruticarpum. cabidigitallibrary.org

The structural elucidation of this compound was accomplished through extensive spectroscopic methods, including Infrared (IR), Ultraviolet (UV), High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), and comprehensive Nuclear Magnetic Resonance (NMR) techniques. mdpi.com These analyses determined the planar structure to be 2β,3β-dihydroxy-3α-vanilloylmethyl-γ-lactone. mdpi.com The absolute configuration of the molecule has also been established through computational methods, such as electronic circular dichroism (ECD) calculations. cabidigitallibrary.org

The standard methodology for extracting this compound from plant material involves solvent extraction followed by chromatographic separation. horiba.com For instance, in one study, a methanol (B129727) extract of the leaves of P. chinense var. glabriusculum was prepared and then partitioned using chloroform (B151607) and water. The resulting fractions were subjected to column chromatography on silica (B1680970) gel to isolate the pure compound. clockss.org This process is a common and effective technique for separating individual chemical constituents from a complex plant matrix.

Environmental and Cultivation Factors Influencing Phellolactone Accumulation in Plants

Soil composition is a critical environmental factor that dictates the growth and chemical makeup of medicinal plants. mdpi.com Studies on P. chinense seedlings have demonstrated that different soil types significantly influence biomass, growth parameters, and the concentration of various metabolites. researchgate.netmdpi.com While specific data on phellolactone is not detailed in the available research, the findings on related compounds, such as total polyphenols, offer a proxy for understanding potential influences.

The study measured several classes of metabolites, showing that their concentrations are dependent on both soil type and the growth stage of the plant. For example, the total polyphenol (TP) and soluble sugar (SS) content varied significantly across the different soils.

Table 1: Effect of Soil Type on Total Polyphenol (TP) Content in Leaves of P. chinense Seedlings (30 days) This interactive table is based on data for general polyphenols, as specific data for this compound was not available in the cited sources.

| Soil Type | Organ | Total Polyphenol (TP) Content (mg/g) |

|---|---|---|

| Yellow Soil (YS) | Leaves | 37.5 |

| Red Soil (RS) | Leaves | 40.8 |

| Acidic Purple Soil (ACPS) | Leaves | 45.2 |

Data derived from a study on P. chinense seedlings, which noted that the TP content in leaves was significantly higher than in stems and roots across all soil types. mdpi.com

Nutrient availability is intrinsically linked to soil type and pH. Soil pH affects the solubility and availability of primary nutrients like nitrogen (N), phosphorus (P), and potassium (K), which are essential for plant growth and metabolism. horiba.compda.org.uk Nitrogen, in particular, has been identified as a potential limiting factor for the growth and development of P. chinense seedlings. researchgate.net The nutrient content in the soil directly influences the plant's ability to synthesize a wide array of compounds. While these studies establish a clear link between soil nutrients and the general metabolic profile of P. chinense, further research is needed to determine the specific effect on this compound accumulation.

The geographical origin of a plant is known to cause significant variations in its chemical composition, and Phellodendron chinense is no exception. mdpi.com The species, known in traditional Chinese medicine as "Chuan Huang Bai," is primarily produced in Chinese provinces such as Sichuan, Guizhou, Hubei, and Yunnan. wikipedia.orgresearchgate.net

Studies have confirmed that the medicinal ingredients in P. chinense differ depending on the region of cultivation. researchgate.net For example, significant differences in the species and content of alkaloids exist between P. chinense and a related species, P. amurense, and even within P. chinense from different locations. researchgate.net While these findings highlight a strong geographical influence on the accumulation of key bioactive compounds like berberine (B55584) and phellodendrine, the available scientific literature does not currently provide specific quantitative data on how this compound content varies by geographical origin. researchgate.net This represents an area for future phytochemical research to explore how terroir—the complete natural environment in which a particular plant grows—affects the expression of this specific lactone.

Structural Elucidation and Absolute Configuration Determination of Phellolactone

Advanced Spectroscopic Techniques for Structural Characterization

The foundational step in characterizing Phellolactone involved a suite of advanced spectroscopic methods to piece together its molecular framework.

One-Dimensional Nuclear Magnetic Resonance (1D NMR) Spectroscopy

One-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy, including both ¹H and ¹³C NMR, provided the initial and fundamental insights into the structure of this compound. nih.govnih.gov The ¹H NMR spectrum revealed the presence and electronic environment of all protons in the molecule, while the ¹³C NMR spectrum identified the number of unique carbon atoms. magritek.com Analysis of chemical shifts and coupling constants in the ¹H NMR spectrum helped to identify key structural fragments. researchgate.net For instance, specific signals in the ¹H NMR data were indicative of a vanilloyl group and a γ-lactone moiety within the this compound structure. researchgate.net

Table 1: ¹H and ¹³C NMR Data for this compound (in CD₃OD, 850 MHz)

| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |

|---|---|---|

| Lactone Moiety | ||

| 2 | - | 176.2 |

| 3 | 4.67, d (3.4) | 70.1 |

| 4 | 4.61, t (3.4) | 75.5 |

| 5 | 4.29, m | 72.3 |

| 6a | 4.54, dd (11.9, 3.4) | 64.6 |

| 6b | 4.49, dd (11.9, 5.1) | |

| Vanilloyl Moiety | ||

| 1' | - | 122.2 |

| 2' | 7.63, d (1.7) | 114.2 |

| 3' | - | 149.2 |

| 4' | - | 153.0 |

| 5' | 6.89, d (8.5) | 116.5 |

| 6' | 7.58, dd (8.5, 1.7) | 125.1 |

| 7' | - | 168.2 |

| OCH₃ | 3.92, s | 56.5 |

Data sourced from a 2022 study on Tetradium ruticarpum fruits. acs.org

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

To assemble the fragments identified by 1D NMR, various two-dimensional (2D) NMR experiments were employed. nih.govnih.gov These techniques reveal correlations between different nuclei, providing critical information about the connectivity of atoms. researchgate.netslideshare.net

COSY (Correlation Spectroscopy): This experiment established the proton-proton coupling networks, confirming the sequence of protons within the γ-lactone ring. memphis.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlated each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on their proton assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This was crucial for connecting the different structural units. researchgate.net Key HMBC correlations confirmed the presence of the γ-lactone moiety through correlations between protons and carbons several bonds away (e.g., H-3 to C-2, C-4, C-5, and C-6). researchgate.net Furthermore, HMBC correlations linked the γ-lactone ring to the vanilloyl group via the ester linkage at C-6 and C-7'. researchgate.net

Through the combined interpretation of these 2D NMR datasets, the complete planar structure of this compound was determined to be 2β,3β-dihydroxy-3α-vanilloylmethyl-γ-lactone. researchgate.netresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) was used to determine the exact molecular formula of this compound. The analysis, conducted in negative-ion mode, showed a prominent ion peak [M – H]⁻ at an m/z (mass-to-charge ratio) of 297.0618. acs.org This experimental value corresponded to the calculated molecular formula of C₁₃H₁₄O₈ (calculated m/z for C₁₃H₁₃O₈ is 297.0610), confirming the elemental composition of the molecule. nih.govacs.org

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) and Ultraviolet (UV) spectroscopy provided complementary information about the functional groups present in this compound. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the vibrational modes of chemical bonds, which are characteristic of specific functional groups. mrclab.comcreative-biostructure.com In this compound, IR analysis would confirm the presence of hydroxyl (-OH) groups, a carbonyl (C=O) group within the lactone ring, and another carbonyl in the ester linkage, as well as aromatic C-H and C=C bonds from the vanilloyl group. researchgate.netitwreagents.com

Ultraviolet (UV) Spectroscopy: The UV spectrum provides information about electronic transitions within the molecule, particularly in systems with chromophores like aromatic rings and carbonyl groups. creative-biostructure.comitwreagents.com The UV spectrum of this compound would show absorption bands characteristic of the vanilloyl moiety, which contains a substituted benzene (B151609) ring. researchgate.netresearchgate.net

Computational Chemistry Approaches in Stereochemical Assignment

While spectroscopic methods established the planar structure, computational chemistry was essential for determining the absolute three-dimensional arrangement of atoms (stereochemistry).

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

The absolute configuration of this compound at its chiral centers (C-3 and C-4) was definitively established using electronic circular dichroism (ECD) calculations. nih.govnih.govacs.org ECD spectroscopy measures the differential absorption of left and right circularly polarized light, a property exhibited by chiral molecules. nih.gov

The process involved:

Computational Modeling: The two possible enantiomeric structures, (3R,4R)-Phellolactone and (3S,4S)-Phellolactone, were modeled. acs.org

ECD Spectrum Calculation: Quantum chemical calculations, specifically time-dependent density functional theory (TD-DFT), were used to predict the theoretical ECD spectrum for each of the possible stereoisomers. acs.orgnih.govnumberanalytics.com

Comparison with Experimental Data: The calculated ECD spectra were then compared to the experimental ECD spectrum obtained from the isolated natural sample of this compound. acs.org

The experimental ECD spectrum showed excellent agreement with the calculated spectrum for the (3R,4R) isomer. acs.org This match confirmed that the absolute configuration of naturally occurring this compound is 3R, 4R. researchgate.netacs.org

NOE/ROE-Based Interproton Distance Measurement Techniques (e.g., PANIC)

The determination of the relative configuration of the γ-lactone moiety in this compound was significantly advanced through the application of Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) based interproton distance measurements. mdpi.commdpi.com Specifically, a technique known as Peak Amplitude Normalization for Improved Cross-relaxation (PANIC) was employed to achieve a quantitative analysis of these distances. researchgate.netacs.orgnih.gov The NOE is a phenomenon dependent on the distance between nuclei, where the intensity of the NOE signal is inversely proportional to the sixth power of the distance between the interacting protons. researchgate.net This relationship allows for the precise calculation of interproton distances, which is crucial for elucidating stereochemistry. researchgate.net

In the investigation of this compound, the PANIC method was utilized to calibrate and calculate specific interproton distances. nih.gov This approach involves normalizing the volume of cross-peaks in a NOESY or ROESY spectrum against a known, fixed distance within the molecule, often the distance between two geminal protons. isibugs.org For this compound, the analysis focused on key protons within the γ-lactone ring to define its three-dimensional arrangement. nih.gov

A critical measurement was the distance between proton H-3 and proton H-6b. nih.gov The PANIC-based calibration yielded an interproton distance of 2.21 Å for this pair. nih.gov To interpret this experimental value, researchers generated and optimized three-dimensional models of two possible diastereomers: one with 3α-OH and 4α-OH (referred to as 1A) and another with 3α-OH and 4β-OH (referred to as 1B). nih.gov The theoretical interproton distances between H-3 and H-6b were then calculated for both optimized structures. nih.gov The strong correlation between the experimentally measured distance and the calculated distance for one of the diastereomers provided compelling evidence for the relative configuration of the substituents on the lactone ring. nih.gov

Confirmation of this compound Stereochemistry

The definitive stereochemistry of this compound, which had not been previously established, was confirmed through a multi-faceted approach combining Nuclear Overhauser Effect Spectroscopy (NOESY) data, the PANIC-based distance measurements, and quantum chemical calculations of electronic circular dichroism (ECD). researchgate.netacs.orgresearchgate.net

Initially, the relative configuration of the γ-lactone portion of the molecule was established using a NOESY experiment. nih.gov A key cross-peak observed between H-5β and H-3 in the NOESY spectrum indicated that the hydroxyl group at the C-3 position is in the α configuration. nih.gov This finding was further supported by the interproton distance calculations using the PANIC method, which suggested a cis-configuration between the 3-OH and 4-OH groups. researchgate.net

With the relative configuration proposed as 3α-OH and 4α-OH, the final step was to determine the absolute configuration. nih.govresearchgate.net This was accomplished by comparing the experimental ECD spectrum of the isolated this compound with the theoretical ECD spectra calculated for the two possible enantiomers: (3R,4R) and (3S,4S). researchgate.net The quantum chemical calculations produced a predicted ECD spectrum for each possibility. The experimental ECD spectrum of the natural this compound showed excellent agreement with the calculated spectrum for the (3R,4R) isomer. researchgate.net

This strong correlation between the experimental and calculated ECD data provided conclusive evidence for the absolute stereochemistry. researchgate.net Consequently, the absolute configuration of the this compound isolated in the study was determined to be 3R,4R, and the compound was named (3R,4R)-phellolactone. researchgate.net

Table of Key Spectroscopic and Calculated Data for this compound Stereochemistry

| Method | Protons/Groups Analyzed | Finding | Implication |

| NOESY | H-5β / H-3 | Cross-peak observed | Confirmed α configuration of C-3 hydroxyl group |

| PANIC | H-3 / H-6b | Calibrated interproton distance of 2.21 Å | Supported cis-configuration of 3-OH and 4-OH |

| ECD Spectroscopy | Full Molecule | Experimental spectrum matched calculated (3R,4R) spectrum | Confirmed the absolute configuration as (3R,4R) |

Biosynthetic Pathways and Engineering Approaches for Phellolactone

Proposed Biosynthetic Precursors and Intermediates of Phellolactone

The biosynthesis of this compound likely involves two distinct metabolic routes converging: the phenylpropanoid pathway to generate the vanilloyl moiety and a separate pathway, possibly related to fatty acid metabolism, to form the γ-lactone core.

Phenylpropanoid Pathway Precursors: The aromatic portion of this compound, the vanilloyl group, is almost certainly derived from the phenylpropanoid pathway. This pathway begins with the aromatic amino acid L-phenylalanine. researchgate.net Through a series of enzymatic reactions, L-phenylalanine is converted into various phenolic acids. Key intermediates leading to the vanilloyl group would include cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid. Ferulic acid is a direct precursor to vanillin (B372448) and vanillic acid, which could then be activated, likely as Vanilloyl-CoA, for subsequent esterification.

Lactone Moiety Precursors: The biosynthesis of γ-lactones in nature often originates from fatty acid precursors. mdpi.com A proposed pathway for the γ-lactone portion of this compound would likely start with a medium-chain fatty acid. This fatty acid would undergo hydroxylation, followed by chain shortening through the β-oxidation pathway to produce a 4-hydroxy-carboxylic acid intermediate. mdpi.com Intramolecular esterification, or lactonization, of this intermediate would yield the γ-lactone ring. The specific fatty acid precursor and the intermediates for the substituted lactone ring of this compound remain speculative.

A proposed convergent biosynthetic scheme is outlined below:

| Proposed Precursor | Originating Pathway | Key Intermediates | Resulting Moiety in this compound |

| L-Phenylalanine | Phenylpropanoid Pathway | Cinnamic acid, p-Coumaric acid, Ferulic acid, Vanillic acid | Vanilloyl group |

| Fatty Acid (e.g., Palmitic Acid) | Fatty Acid Metabolism / β-Oxidation | Hydroxy-fatty acids, 4-hydroxy-carboxylic acids | γ-Lactone ring |

This interactive table summarizes the likely starting materials for the two main structural components of this compound.

Enzymatic Transformations and Gene Clusters Involved in this compound Biosynthesis

While no specific biosynthetic gene cluster (BGC) for this compound has been identified, the types of enzymes required can be inferred from the proposed pathway. BGCs for secondary metabolites are often found as physically clustered groups of genes on a chromosome, which facilitates co-regulation and inheritance. nih.gov

Enzymatic Transformations: The conversion of precursors into this compound would necessitate a series of specific enzymatic reactions.

Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL): These are cornerstone enzymes of the phenylpropanoid pathway, initiating the conversion of L-phenylalanine to activated phenolic acids. researchgate.net

Hydroxylases and O-Methyltransferases (OMTs): Cytochrome P450-dependent monooxygenases (P450s) and S-adenosylmethionine (SAM)-dependent OMTs would be crucial for the successive hydroxylation and methylation steps that convert p-coumaroyl-CoA to feruloyl-CoA and subsequently to the vanilloyl precursor. frontiersin.org

Fatty Acid Hydroxylases: P450 enzymes are also implicated in the hydroxylation of fatty acids, a key step in forming the precursor for the lactone ring. nih.gov

β-Oxidation Enzymes: A suite of enzymes including acyl-CoA oxidase, enoyl-CoA hydratase, hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase would be responsible for shortening the hydroxy fatty acid chain. mdpi.com

Acyltransferase: A specialized acyltransferase would be required to catalyze the ester bond formation between the activated vanilloyl-CoA and the hydroxyl group on the lactone precursor.

Lactone-Forming Enzymes: While some lactonization can occur spontaneously under acidic conditions, it is often catalyzed by specific enzymes to ensure stereochemical control. mdpi.com

Although a this compound-specific BGC is unknown, transcriptomic studies on Phellodendron species have identified numerous genes encoding enzymes for secondary metabolism, including those for phenylpropanoid and flavonoid biosynthesis, indicating the plant possesses the necessary enzymatic machinery. mdpi.comfrontiersin.org

**4.3. Strategies for Biosynthetic Pathway Elucidation and Characterization

Elucidating the precise biosynthetic route to this compound would require a combination of modern biochemical and "-omics" techniques.

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors into final products. nih.gov To confirm the proposed pathway, feeding experiments using isotopically labeled precursors could be performed on Phellodendron chinense cell cultures or tissues.

For instance, plants could be supplied with ¹³C-labeled L-phenylalanine. The resulting this compound molecules would be isolated and analyzed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Detecting the incorporation of ¹³C into the vanilloyl moiety, but not the lactone ring, would provide strong evidence for its phenylpropanoid origin. nih.gov Similarly, feeding labeled fatty acids would help identify the precursor to the lactone core. This approach allows for the unambiguous mapping of atomic origins from precursor to product. jestr.org

| Labeling Strategy | Labeled Precursor | Expected Outcome | Analytical Technique | Purpose |

| Phenylpropanoid Tracing | ¹³C-L-Phenylalanine | ¹³C incorporation into the vanilloyl group of this compound. | LC-MS, NMR | Confirm the origin of the aromatic ring. |

| Lactone Core Tracing | ¹³C or ²H-labeled Fatty Acid | Isotope incorporation into the γ-lactone ring of this compound. | LC-MS, NMR | Identify the precursor of the lactone moiety. |

This interactive table outlines potential isotopic labeling experiments to validate the proposed biosynthetic pathway of this compound.

Transcriptomics (analysis of all RNA transcripts) and proteomics (analysis of all proteins) are high-throughput methods to identify genes and enzymes involved in a specific metabolic pathway. frontiersin.orgresearchgate.net By comparing the gene expression and protein abundance profiles of Phellodendron chinense under conditions of high versus low this compound production, researchers can identify candidate genes and enzymes.

Several transcriptomic and proteomic studies have been conducted on P. chinense, primarily focusing on growth, development, and the biosynthesis of other secondary metabolites like flavonoids and alkaloids. mdpi.commdpi.com These studies have successfully identified differentially expressed genes related to phytohormone signaling and secondary metabolism. mdpi.comresearchgate.net A similar comparative analysis targeting this compound accumulation—for example, by comparing bark tissue (where it is found) with leaf tissue (where it is absent)—could reveal a set of co-expressed genes representing the this compound BGC. These candidate genes could then be functionally characterized.

Isotopic Labeling Studies

Synthetic Biology Applications for this compound Production or Analog Development

Synthetic biology offers powerful tools for the production of valuable plant-derived natural products in engineered microbial hosts, which can be more sustainable and scalable than extraction from natural sources. nih.govasm.org

Heterologous expression involves transferring the biosynthetic genes from the native organism (e.g., P. chinense) into a well-characterized microbial chassis like Escherichia coli or the yeast Saccharomyces cerevisiae. nih.gov Although the heterologous production of this compound has not been reported, the general strategy is well-established for other phenolic compounds and lactones. acs.org

The process would involve:

Gene Identification: Identifying the candidate genes for the this compound pathway using the transcriptomic and proteomic approaches described above.

Pathway Reconstruction: Introducing the identified genes (e.g., for vanillic acid synthesis, lactone formation, and the final condensation step) into the microbial host. This often requires optimizing the genes for expression in the new host.

Metabolic Engineering: Modifying the host's native metabolism to increase the supply of essential precursors like L-phenylalanine and malonyl-CoA, and to redirect metabolic flux towards this compound production. frontiersin.org

Fermentation Optimization: Culturing the engineered microbes in bioreactors under optimized conditions to maximize the yield of this compound or its novel analogs.

This synthetic biology approach not only provides a potential route for sustainable production but also allows for the creation of novel this compound derivatives by combining enzymes from different organisms or using engineered enzymes, a field known as combinatorial biosynthesis. acs.org

Combinatorial Biosynthesis for Novel this compound Derivatives

Combinatorial biosynthesis stands as a powerful strategy to generate novel, structurally diverse natural product derivatives by manipulating the biosynthetic machinery of an organism. This approach involves the rational mixing and matching of biosynthetic genes, domains, or the introduction of novel precursors into a metabolic pathway. While dedicated studies on the combinatorial biosynthesis of this compound are not extensively documented, the principles can be applied to its putative biosynthetic pathway to explore the generation of novel derivatives with potentially enhanced or new biological activities. The strategies primarily revolve around two main approaches: precursor-directed biosynthesis and genetic engineering of the biosynthetic enzymes.

The generation of novel this compound derivatives through combinatorial biosynthesis hinges on the flexibility of the biosynthetic enzymes to accept and process alternative substrates. This approach can lead to the creation of a library of new compounds that would be difficult to produce through traditional chemical synthesis.

Precursor-Directed Biosynthesis

Precursor-directed biosynthesis is a technique where synthetic analogs of natural biosynthetic precursors are introduced into the culture of the producing organism. The organism's enzymes may then incorporate these artificial precursors into the final molecular structure, resulting in the formation of novel derivatives.

For this compound, this strategy would likely target the substitution of the vanilloyl moiety or the butyrolactone core. The biosynthesis of the vanilloyl group is believed to originate from the phenylpropanoid pathway. By feeding the producing organism with synthetic analogs of phenylpropanoid precursors, such as variously substituted cinnamic or benzoic acids, it may be possible to generate this compound derivatives with modified aromatic rings. For example, feeding with isovanillic acid or protocatechuic acid could potentially lead to the corresponding this compound analogs.

Below is a hypothetical data table illustrating potential novel derivatives from precursor-directed biosynthesis:

| Precursor Fed | Potential Novel this compound Derivative | Anticipated Structural Modification |

| Isovanillic acid | Isovanilloyl-phellolactone | Altered substitution pattern on the aromatic ring |

| Protocatechuic acid | Protocatechuoyl-phellolactone | Different hydroxylation pattern on the aromatic ring |

| Syringic acid | Syringoyl-phellolactone | Additional methoxy (B1213986) group on the aromatic ring |

| 3-Chloro-4-hydroxybenzoic acid | 3-Chloro-phellolactone | Introduction of a halogen atom to the aromatic ring |

Genetic Engineering of Biosynthetic Enzymes

Genetic engineering offers a more targeted approach to modifying the final structure of this compound. This can involve the manipulation of genes encoding the key enzymes in its biosynthetic pathway, such as acyltransferases, reductases, and the enzymes responsible for lactone ring formation.

One potential target for genetic modification is the acyltransferase responsible for attaching the vanilloyl group to the butyrolactone precursor. By altering the substrate specificity of this enzyme through site-directed mutagenesis or domain swapping with acyltransferases from other biosynthetic pathways, it might be possible to incorporate different acyl groups, leading to a wide range of novel this compound esters.

Furthermore, modification of the reductases involved in the formation of the dihydroxy-butyrolactone core could result in derivatives with different stereochemistry or oxidation states. Gene knockout experiments, where a specific gene in the pathway is inactivated, could lead to the accumulation of biosynthetic intermediates, which themselves may be novel and biologically active compounds.

The following data table outlines potential genetic engineering strategies and their hypothetical outcomes:

| Genetic Engineering Strategy | Target Enzyme (Hypothetical) | Potential Novel this compound Derivative/Intermediate |

| Domain Swapping | Acyltransferase | This compound with alternative acyl groups (e.g., benzoyl, cinnamoyl) |

| Site-Directed Mutagenesis | Reductase | This compound with altered stereochemistry at hydroxyl groups |

| Gene Knockout | Lactone-forming enzyme | Accumulation of acyclic precursors |

| Promoter Engineering | Key biosynthetic genes | Overproduction of this compound and its derivatives |

The successful application of these combinatorial biosynthesis strategies could significantly expand the chemical diversity of the this compound family, providing a valuable resource for drug discovery and development programs.

In Vitro Biological Activities and Molecular Mechanisms of Phellolactone

Antimicrobial Activity Research of Phellolactone

The potential of natural compounds to combat pathogenic microbes is a significant area of research. This compound has been evaluated within the broader context of phytochemical investigations for its effects against bacteria.

Investigations Against Specific Bacterial Pathogens (e.g., Helicobacter pylori)

Research has explored the antibacterial effects of compounds isolated from Tetradium ruticarpum against the pathogenic bacterium Helicobacter pylori, a major cause of gastritis and peptic ulcers. researchgate.netresearchgate.net In a study investigating the bioactive chemical components of T. ruticarpum fruits, this compound was isolated and identified. researchgate.netacs.org While the study tested multiple compounds from the fruit extract for anti-H. pylori activity, this compound itself did not show significant inhibitory activity in the specific assays conducted. acs.org The potent activity was attributed to other isolated compounds, such as 1-methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone. researchgate.netacs.org

The following table summarizes the context of this compound's investigation for anti-H. pylori activity.

Table 1: Investigation of Compounds from Tetradium ruticarpum against Helicobacter pylori strain 51

| Compound | Source | Finding |

|---|---|---|

| This compound | Fruit of Tetradium ruticarpum | Isolated and identified, but did not show notable antibacterial activity in the reported screen. acs.org |

| 1-methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone | Fruit of Tetradium ruticarpum | Showed potent antibacterial activity, comparable to the positive control metronidazole. researchgate.netacs.org |

This table is based on findings from a study that isolated this compound alongside other compounds and tested them for anti-Helicobacter pylori activity.

Elucidation of Cellular and Molecular Mechanisms of Antibacterial Action

While direct studies on the specific antibacterial mechanism of this compound are not available, the mechanisms of other natural compounds offer insight into how phytochemicals can exert antimicrobial effects. Generally, these mechanisms involve the disruption of essential bacterial structures and processes. mdpi.com

Common antibacterial mechanisms of natural products include:

Cell Wall and Membrane Disruption: Many natural compounds can alter the permeability and stability of bacterial cell membranes, leading to leakage of cellular contents and cell death. mdpi.comnih.gov

Inhibition of Macromolecule Synthesis: This can involve interference with the synthesis of proteins, nucleic acids (DNA and RNA), or essential metabolites like folic acid. mdpi.comnih.gov

Inhibition of Bacterial Enzymes: Natural compounds can inhibit critical enzymes necessary for bacterial survival and metabolism. mdpi.com

Although this compound's specific mode of action has not been elucidated, these represent the primary ways it might function if it were to possess antibacterial properties.

Mechanisms of Microbial Resistance to this compound (Theoretical Framework)

There is currently no specific research on microbial resistance to this compound. However, based on established knowledge of antibiotic resistance, a theoretical framework can be proposed for how bacteria might evade its action. nih.govuit.no Bacteria have evolved numerous strategies to resist antimicrobial agents, and these mechanisms could theoretically apply to natural compounds like this compound. mdpi.comuit.no

Table 2: Theoretical Mechanisms of Microbial Resistance

| Resistance Mechanism | Description |

|---|---|

| Target Modification | Bacteria can alter the structure of the cellular component that the compound targets (e.g., an enzyme or ribosomal subunit), preventing the compound from binding effectively. frontiersin.org |

| Enzymatic Inactivation | Bacteria may produce enzymes that chemically modify or degrade the antimicrobial compound, rendering it inactive. frontiersin.org |

| Reduced Permeability | Changes in the bacterial cell membrane or wall, such as alterations in porin channels in Gram-negative bacteria, can limit the uptake of the compound into the cell. mdpi.comfrontiersin.org |

| Active Efflux | Bacteria can utilize efflux pumps, which are membrane proteins that actively transport antimicrobial compounds out of the cell, preventing them from reaching a high enough concentration to be effective. mdpi.comfrontiersin.org |

These general resistance mechanisms form a basis for understanding how microbial populations could potentially adapt to and overcome the effects of a novel antimicrobial agent. mdpi.com

Anti-inflammatory Effects Research of this compound

This compound is among the many bioactive compounds found in plants used in traditional medicine to treat inflammation-related conditions. researchgate.netnih.gov Research has begun to explore the molecular basis for these anti-inflammatory effects.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt)

The anti-inflammatory properties of natural compounds are often linked to their ability to modulate key intracellular signaling pathways that regulate the inflammatory response. While research specifically targeting this compound's effects on these pathways is limited, studies on extracts containing this compound and related compounds provide context. For instance, other compounds isolated from Evodia rutaecarpa, a source of this compound, have been shown to attenuate inflammatory responses by suppressing the activation of pathways like PI3K/Akt/NF-κB and MAPK. researchgate.net Rutaecarpine (B1680285), another compound from this plant, exhibits its anti-inflammatory effects by attenuating NF-κB and ERK/p38 signaling pathways. researchgate.netresearchgate.net These findings suggest that compounds from this source have a precedent for interacting with these critical inflammatory cascades.

Regulation of Pro-inflammatory Cytokine and Mediator Expression (e.g., IL-6, IL-1β, PTGS1, TNF-α)

A key outcome of activating inflammatory pathways is the production of pro-inflammatory molecules. The anti-inflammatory potential of a compound is often measured by its ability to reduce the expression of these mediators. Studies on related compounds from the same plant sources as this compound, such as rutaecarpine and evodiamine (B1670323), have demonstrated the ability to reduce pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. researchgate.netresearchgate.net For example, xanthatin, another natural compound, was found to suppress the production of these cytokines by blocking the nuclear translocation of NF-κB p65. researchgate.net While direct evidence for this compound is pending, the inhibition of these cytokines is a common mechanism for anti-inflammatory compounds derived from Tetradium ruticarpum. researchgate.net

Table 3: Summary of Investigated Anti-inflammatory Targets

| Target Type | Specific Molecules | Relevance |

|---|---|---|

| Signaling Pathways | NF-κB, MAPK, PI3K/Akt | Central regulators of gene transcription for inflammatory mediators. researchgate.netresearchgate.net |

| Pro-inflammatory Cytokines | IL-6, IL-1β, TNF-α | Key signaling proteins that drive and amplify the inflammatory response. researchgate.net |

| Inflammatory Enzymes | PTGS1 (COX-1), COX-2 | Enzymes responsible for producing prostaglandins, which are key inflammatory mediators. researchgate.net |

Exploration of Other Pharmacological Activities (Mechanistic Studies)

Neurobiological Activity in In Vitro Models:The scientific community has not yet reported any in vitro studies into the neurobiological effects of this compound.

Without dedicated research on this compound, any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy and authoritativeness. Further research is needed to elucidate the potential pharmacological properties of this specific compound.

Immunomodulatory Effects and Pathways of this compound

Initial research into the chemical constituents of medicinal plants like Phellodendron chinense has identified this compound as a notable compound. mdpi.comjapsonline.com However, comprehensive studies focusing specifically on the in vitro immunomodulatory activities and molecular mechanisms of the isolated compound this compound are limited. The majority of available research has centered on the effects of crude extracts from the Phellodendron species or on the broader class of compounds to which this compound belongs, namely sesquiterpene lactones. mdpi.comencyclopedia.pub

This compound is classified as a tremulane-type sesquiterpene lactone. This class of compounds is recognized for a wide range of biological activities, including anti-inflammatory and immunomodulatory properties. encyclopedia.pubscielo.br The anti-inflammatory action of many sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone group, a key structural feature that can interact with biological molecules. encyclopedia.pubnih.gov

While direct evidence for this compound is scarce, studies on other sesquiterpene lactones provide a framework for its potential mechanisms. For instance, various sesquiterpene lactones have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in macrophage cell lines like RAW 264.7. mdpi.comfrontiersin.org

A primary mechanism for many anti-inflammatory compounds is the inhibition of nitric oxide (NO) production. nih.govnih.gov In inflammatory states, inducible nitric oxide synthase (iNOS) is overexpressed, leading to excessive NO production. nih.gov Research on numerous sesquiterpene lactones demonstrates their ability to suppress the expression of iNOS and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, thereby reducing the levels of NO and prostaglandins. mdpi.comfrontiersin.org

This regulation often occurs through the modulation of major signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in controlling the gene expression of pro-inflammatory cytokines and mediators. nih.govmdpi.com

NF-κB Pathway: In a resting state, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govnih.gov Many natural compounds exert their anti-inflammatory effects by preventing the degradation of IκBα, thus blocking NF-κB activation. mdpi.comnih.gov

MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinase (JNK), responds to external stimuli and plays a crucial role in regulating the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). mdpi.commdpi.com Inhibition of the phosphorylation of these MAPKs is a common mechanism for anti-inflammatory agents. mdpi.com

Although specific data tables for this compound's activity are not available in the reviewed literature, research on analogous sesquiterpene lactones shows significant inhibitory effects on inflammatory markers. For example, certain guaianolide sesquiterpene lactones have demonstrated potent inhibition of NO production in LPS-stimulated RAW264.7 macrophages, with IC50 values ranging from 1.0 to 3.6 μM. frontiersin.org Another study on eudesmanolide sesquiterpene lactones showed that these compounds could potently suppress the expression of iNOS and COX-2, as well as the production of TNF-α and IL-6. mdpi.com

The potential immunomodulatory effects of this compound are likely mediated through these established pathways. However, without direct experimental evidence on the isolated compound, its specific activity and potency remain to be scientifically validated. Future in vitro studies are necessary to isolate this compound and rigorously evaluate its effects on macrophage activation, cytokine production, and its precise interactions with the NF-κB and MAPK signaling cascades.

Structure Activity Relationship Sar Studies of Phellolactone and Its Analogs

Rational Design and Chemical Synthesis of Phellolactone Derivatives

Based on a review of published scientific literature, there are currently no specific reports detailing the rational design and chemical synthesis of a series of this compound derivatives aimed at optimizing biological activity. The existing research primarily focuses on the isolation of this compound from natural sources, such as Phellodendron chinense and Tetradium ruticarpum, and the elucidation of its structure. researchgate.netnih.govacs.org

The development of synthetic analogs is a crucial step in medicinal chemistry to explore the therapeutic potential of a natural product. rsc.orgnih.gov This process typically involves creating a variety of related compounds to systematically probe how structural modifications affect biological potency and other properties. rsc.orgnih.gov For this compound, such a research program, including the design of new scaffolds or the targeted synthesis of derivatives, has not yet been documented in the public domain.

Identification of Key Structural Features and Pharmacophores for Biological Potency

Comprehensive Structure-Activity Relationship (SAR) studies involving a series of this compound analogs have not been published. SAR studies are fundamental to identifying the specific parts of a molecule, known as pharmacophores, that are essential for its biological effects. rsc.org

The absolute configuration of this compound has been established, which is a critical first step for any future SAR analysis. nih.gov However, without a library of synthesized derivatives, it is not possible to definitively identify the key structural features and pharmacophores responsible for biological potency.

Initial biological screenings of this compound itself have been conducted. For instance, it was evaluated for antibacterial activity against Helicobacter pylori, but it showed weak or no significant activity in the assays performed. nih.govacs.org In another study, a compound identified as villosin, which also contains a lactone ring, exhibited high cytotoxicity against NCI-H187 cancer cells, suggesting that the lactone ring can be an essential feature for cytotoxic activity in certain molecular contexts. biocrick.com However, this is a general observation and not a direct SAR finding for this compound. A detailed understanding of which functional groups on the this compound scaffold (the dihydroxy groups, the vanilloyl moiety, the γ-lactone ring) are critical for any potential activity remains to be explored through the synthesis and testing of analogs.

Computational Modeling and Cheminformatics in SAR Analysis

While comprehensive computational SAR analyses for this compound are absent due to the lack of a derivative library, computational methods have been instrumental in the fundamental characterization of the molecule. nih.gov

A significant application of computational chemistry to this compound has been the determination of its absolute stereochemistry. Researchers used computational methods, specifically Electronic Circular Dichroism (ECD) calculations, to establish the absolute configuration of the molecule. nih.gov This involved comparing the experimentally obtained ECD spectrum of this compound with the theoretically calculated spectra for its possible stereoisomers. This computational approach is a powerful tool for structural elucidation, especially for complex natural products where traditional methods may be challenging. nih.gov

Furthermore, a study utilized the NOE/ROE-based interproton distance measurement technique via the PANIC (Peak Amplitude Normalization for Improved Cross-Relaxation) method to help confirm the structure. nih.gov Although not a direct SAR analysis, these computational applications provide the precise three-dimensional structural information that is a prerequisite for any future rational drug design, virtual screening, or molecular docking studies, should a biological target for this compound be identified. researchgate.netcdnsciencepub.com

Advanced Analytical Methodologies for Phellolactone Research

Chromatographic and Mass Spectrometric Approaches for Quantitative and Qualitative Analysis

The isolation and analysis of phellolactone from complex natural mixtures, such as extracts from Phellodendron chinense and Tetradium ruticarpum, necessitate sophisticated separation and detection methods. researchgate.netacs.orgacs.org Chromatographic and mass spectrometric techniques are central to this process, providing both qualitative and quantitative data.

Phytochemical investigations typically begin with the fractionation of crude extracts using various column chromatography techniques. acs.orgnih.gov Researchers have successfully employed silica (B1680970) gel, RP-C18 silica gel, and Sephadex-LH20 for the initial separation of compounds. acs.org Further purification is often achieved using high-performance liquid chromatography (HPLC), particularly semi-preparative HPLC, which allows for the isolation of pure this compound. acs.orgnih.gov Throughout the isolation process, liquid chromatography–mass spectrometry (LC/MS) is frequently used as a guiding tool to track the presence of the target compound in different fractions. acs.orgucl.ac.uk

Mass spectrometry is indispensable for determining the molecular formula of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been consistently used to establish its molecular formula as C₁₃H₁₄O₈. researchgate.netacs.orgacs.orgnih.gov This high-resolution technique provides the accuracy needed to confirm the elemental composition from the precise mass-to-charge ratio.

Table 1: Chromatographic Methods for this compound Isolation and Analysis

| Technique | Stationary Phase | Typical Use | Reference |

|---|---|---|---|

| Column Chromatography | Silica gel 60 (230–400 mesh) | Initial fractionation of crude plant extracts. | acs.org |

| Column Chromatography | RP-C18 silica gel (230–400 mesh) | Fractionation based on reversed-phase polarity. | acs.org |

| Column Chromatography | Sephadex-LH20 | Size-exclusion and partition chromatography for purification. | acs.org |

| High-Performance Liquid Chromatography (HPLC) | Kinetex C18 column | Analytical and semi-preparative purification of this compound. | acs.orgnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Agilent 1200 Series with Kinetex C18 column | Guidance for isolation and identification of compounds in fractions. | acs.orgucl.ac.uk |

Table 2: Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Measured Feature | Deduced Molecular Formula | Reference |

|---|---|---|---|---|

| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | Positive or Negative | Accurate mass-to-charge ratio (m/z) | C₁₃H₁₄O₈ | researchgate.netacs.orgacs.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the detailed planar structure and relative configuration of this compound. researchgate.netresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), has been utilized to assign all proton and carbon signals and establish the connectivity of the molecule. acs.orgacs.orgnih.gov

Beyond basic structural elucidation, advanced NMR techniques are pivotal for conformational analysis. The absolute configuration of this compound, which was previously undetermined, was successfully established by combining NMR data with computational methods. acs.orgacs.org Specifically, Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) based interproton distance measurements were employed. acs.orgnih.gov These experiments detect through-space interactions between protons, providing crucial distance constraints that define the three-dimensional arrangement of the atoms and thus the molecule's preferred conformation. The application of techniques like the Peak Amplitude Normalization for Improved Cross-relaxation (PANIC) method aids in the accurate measurement of these interproton distances. acs.orgacs.org This integrated approach of experimental NMR and computational analysis is essential for unambiguously defining the molecule's stereochemistry. acs.org

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD, representative values)

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Reference |

|---|---|---|---|

| 2 | 75.2 | 4.53 (d, J=3.0) | acs.org |

| 3 | 77.1 | 4.40 (d, J=3.0) | acs.org |

| 4 | 36.0 | 3.13 (dd, J=14.4, 3.7), 2.94 (dd, J=14.4, 8.5) | acs.org |

| 5 | 177.0 | - | acs.org |

| 1' | 121.7 | - | acs.org |

| 2' | 113.5 | 7.60 (d, J=1.9) | acs.org |

| 3' | 149.2 | - | acs.org |

| 4' | 153.2 | - | acs.org |

| 5' | 116.4 | 6.85 (d, J=8.3) | acs.org |

| 6' | 125.0 | 7.55 (dd, J=8.3, 1.9) | acs.org |

| 7' (C=O) | 168.1 | - | acs.org |

| OCH₃ | 56.5 | 3.89 (s) | acs.org |

Other Spectroscopic and Biophysical Techniques Applicable to this compound Research

In addition to MS and NMR, other spectroscopic methods contribute to the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy has been used to identify the functional groups present in this compound. researchgate.netresearchgate.netcqvip.com Characteristic absorption bands reveal the presence of hydroxyl (-OH), ester carbonyl (C=O), and aromatic ring functionalities, which corroborates the structure determined by NMR and MS.

Ultraviolet (UV) Spectroscopy : UV spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of a chromophore, specifically the vanilloyl group attached to the lactone core. researchgate.netresearchgate.netcqvip.com

Electronic Circular Dichroism (ECD) : This technique is particularly powerful for stereochemical analysis. The absolute configuration of this compound was conclusively determined through the application of computational methods, including the calculation of the ECD spectrum, and comparing it with the experimentally measured spectrum. acs.orgacs.orgnih.gov This chiroptical technique provides definitive proof of the molecule's absolute stereochemistry.

While extensive biophysical studies focusing specifically on this compound's interactions with biological macromolecules are not widely reported in the cited literature, its isolation is often performed as part of broader screening efforts to identify bioactive compounds. acs.orgacs.org For instance, this compound was isolated during investigations into the anti-Helicobacter pylori activity of plant extracts. acs.orgacs.orgnih.gov Techniques common in biophysics, such as enzyme inhibition assays, light scattering, and various binding assays, would be the logical next steps to probe the molecular mechanisms behind any observed biological activity of this compound. researchgate.netacs.orgbiophysics.org

Future Directions and Research Perspectives in Phellolactone Studies

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) in Phellolactone Research

To fully understand the biological impact of this compound, a holistic or systems-level approach is necessary. researchgate.netthermofisher.com The integration of multiple "omics" technologies—such as proteomics and metabolomics—offers a powerful strategy to move beyond a one-target, one-molecule paradigm and capture the complex interactions between this compound and a biological system. researchgate.netnih.gov

Proteomics is the large-scale study of proteins, providing a snapshot of the proteins present in a cell or tissue at a specific time. tandfonline.comnih.gov For this compound research, quantitative proteomics could identify specific proteins whose expression levels or post-translational modifications change upon treatment. This can help pinpoint direct molecular targets or downstream effector proteins, offering clues to the compound's mechanism of action. tandfonline.comnih.gov

Metabolomics analyzes the complete set of small-molecule metabolites within a biological sample, providing a functional readout of cellular activity. tandfonline.comnih.gov Applying metabolomics to cells or organisms exposed to this compound can reveal which metabolic pathways are perturbed. nih.gov This is crucial for understanding the compound's systemic effects and identifying potential off-target impacts. nih.govacs.org

The true power lies in the integration of these data sets. researchgate.netnih.gov Correlating changes in protein expression (proteomics) with shifts in metabolic profiles (metabolomics) can build a comprehensive picture of the cellular response to this compound. sciopen.com This multi-omics approach can generate robust, hypothesis-driven research questions about the compound's function and has been successfully used to elucidate the mechanisms of other natural products. nih.govuic.edu

Table 1: Potential Applications of Multi-Omics Technologies in this compound Research

| Omics Technology | Primary Focus | Potential Application for this compound | Expected Insights |

|---|---|---|---|

| Proteomics | Protein expression, interactions, and modifications | Identify proteins that directly bind to this compound; quantify changes in protein abundance in response to treatment. | Discovery of direct molecular targets; identification of affected signaling pathways. tandfonline.comnih.gov |

| Metabolomics | Small-molecule metabolite profiles | Analyze global changes in cellular metabolites after this compound exposure. | Understanding of perturbed metabolic pathways (e.g., energy metabolism, lipid synthesis); identification of functional biomarkers of activity. nih.govacs.org |

| Transcriptomics | Gene expression (RNA transcripts) | Measure changes in gene expression that precede proteomic shifts. | Insight into the regulatory networks activated or suppressed by this compound. nih.gov |

| Integrated Multi-Omics | Combined analysis of data from multiple omics layers | Correlate gene expression changes with protein and metabolite fluctuations. | A holistic view of the mechanism of action, connecting genetic regulation to functional cellular outcomes. researchgate.netthermofisher.com |

Exploration of Novel Biological Targets and Mechanistic Pathways for this compound Action

While this compound has been identified as a constituent of the anti-Helicobacter pylori active fraction of Tetradium ruticarpum, its specific molecular targets and mechanism of action remain to be elucidated. nih.govacs.org Future research should focus on identifying these targets to understand its therapeutic potential. The bioactivity of other compounds isolated from T. ruticarpum can provide valuable starting points for investigation.

For instance, alkaloids like evodiamine (B1670323) and rutaecarpine (B1680285), which co-occur with this compound, are known to possess significant anti-inflammatory, antitumor, and cardiovascular-protective effects. mdpi.comnih.govnih.gov It is plausible that this compound may interact with some of the same biological pathways. Potential mechanisms of action for compounds from T. ruticarpum include the induction of apoptosis in cancer cells, cell cycle arrest, and the modulation of inflammatory responses. mdpi.com Specifically, pathways involving NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and COX-2 (cyclooxygenase-2) are known targets for other natural products and warrant investigation in the context of this compound. biocrick.com

Table 2: Potential Biological Targets for this compound Based on Related Compounds

| Potential Target/Pathway | Known Function | Rationale for Investigation |

|---|---|---|

| NF-κB Signaling Pathway | Key regulator of inflammation, immune response, and cell survival. | Inhibition of this pathway is a common mechanism for anti-inflammatory natural products. biocrick.com |

| COX-2 Enzyme | Enzyme involved in the synthesis of prostaglandins, mediating inflammation and pain. | Rutaecarpine, an alkaloid from the same source, is a known COX-2 inhibitor. atamanchemicals.com |

| Bacterial Urease | Enzyme essential for H. pylori survival in the acidic stomach environment. | Inhibition of urease is a known anti-H. pylori mechanism. nih.govacs.org |

| Apoptosis Regulators (e.g., Bcl-2, Caspases) | Proteins that control programmed cell death. | Evodiamine, a co-occurring alkaloid, induces apoptosis in various cancer cell lines. mdpi.combiocrick.com |

| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | An ion channel involved in fluid secretion. | Some natural products and synthetic compounds target CFTR; its inhibition is explored for treating secretory diarrhea. biocrick.com |

Development of Sustainable and Scalable Production Methods for this compound

Currently, this compound is obtained through extraction from plant sources. nih.gov This method is often limited by low yields, geographical and seasonal variations in plant chemistry, and is generally not sustainable or economically viable for large-scale production. To overcome these hurdles, the development of alternative production strategies is essential.

Total Chemical Synthesis offers a route to produce this compound independent of natural sources. A scalable synthesis would not only provide a reliable supply for research and development but also allow for the creation of novel analogs with potentially improved activity or properties. numberanalytics.comacs.org Modern synthetic strategies, such as those employing cycloaddition reactions or other advanced organic chemistry techniques, could be explored to construct its complex structure efficiently. numberanalytics.comnumberanalytics.com

Biotechnological Production through metabolic engineering and biocatalysis presents a highly promising green alternative. rpi.edumdpi.comacs.org This approach involves identifying the biosynthetic genes responsible for this compound production in the native plant and transferring them into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. acs.orgnih.gov These engineered microbes can then be grown in large-scale fermenters to produce the compound from simple, inexpensive feedstocks. rpi.edunovapublishers.com While this requires significant initial investment in pathway discovery and genetic engineering, it can lead to a highly scalable, sustainable, and cost-effective production platform. nih.govresearchgate.net

Table 3: Comparison of Production Methods for this compound

| Production Method | Description | Advantages | Challenges |

|---|---|---|---|

| Natural Extraction | Isolation from plant material (e.g., Tetradium ruticarpum). | Direct access to the natural compound. | Low yield, resource-intensive, not easily scalable, environmental impact. researchgate.net |

| Total Chemical Synthesis | Step-by-step construction of the molecule from simple chemical precursors. | Scalable, enables creation of analogs, not dependent on plant sources. acs.orgacs.org | Can be lengthy and complex, may require harsh reagents, can be costly. numberanalytics.com |

| Metabolic Engineering | Engineering microbes (e.g., yeast, E. coli) with the plant's biosynthetic pathway to produce the compound. | Highly scalable, sustainable, uses renewable feedstocks, potentially low cost at scale. acs.orgnih.gov | Requires identification and functional expression of the complete biosynthetic pathway. rpi.edu |

| Biocatalysis | Using isolated enzymes or whole cells to perform specific chemical transformations in the synthetic route. | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com | Requires discovery and optimization of suitable enzymes for each step. mdpi.com |

Q & A

Q. What are the standard protocols for isolating and purifying Phellolactone from natural sources?

To isolate this compound, researchers typically employ sequential extraction using solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) followed by chromatographic techniques such as column chromatography or preparative HPLC. Validation of purity requires orthogonal methods like TLC, HPLC-DAD, and mass spectrometry. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and FT-IR are essential .

Q. How can spectroscopic techniques be optimized to characterize this compound’s molecular structure?

A combination of ¹H NMR (for proton environments), ¹³C NMR (for carbon skeleton analysis), and 2D NMR (HSQC, HMBC) is critical for resolving stereochemistry and functional groups. Elemental analysis and high-resolution mass spectrometry (HRMS) further validate molecular composition. For crystalline samples, X-ray diffraction provides unambiguous structural confirmation. Ensure all data align with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. What methodologies are used to assess this compound’s preliminary bioactivity in vitro?

Begin with cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., COX-2 or α-glucosidase assays). Use dose-response curves (IC₅₀ calculations) and positive/negative controls to validate results. Replicate experiments across multiple cell lines or enzymatic systems to confirm specificity. Document protocols in detail to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems?

Employ omics approaches (transcriptomics, proteomics) to identify target pathways. Use siRNA knockdown or CRISPR-Cas9 gene editing to validate candidate targets. Pair these with pharmacokinetic studies (e.g., plasma stability, metabolic profiling) to assess bioavailability. Integrate computational docking studies to predict binding interactions with putative targets. Cross-validate findings using in vivo models where feasible .

Q. What strategies address contradictions in reported biological activities of this compound across studies?

Conduct meta-analyses to identify variables such as differences in assay conditions (pH, temperature), compound purity, or cell culture media. Perform head-to-head comparative studies under standardized protocols. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability. Publish negative results to reduce publication bias and clarify contextual limitations .

Q. How can synthetic routes for this compound derivatives be optimized to enhance yield and stereoselectivity?

Explore catalyst systems (e.g., organocatalysts or transition-metal catalysts) to improve enantiomeric excess. Use design of experiments (DoE) methodologies to optimize reaction parameters (temperature, solvent, stoichiometry). Characterize intermediates via LC-MS and NMR to track byproduct formation. Compare green chemistry approaches (e.g., microwave-assisted synthesis) to reduce environmental impact .

Methodological Considerations

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials with metadata annotations .

- Ethical Reporting : Disclose conflicts of interest and funding sources. For studies involving biological materials, comply with Nagoya Protocol requirements for access and benefit-sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.